Cas no 1804475-97-5 (Methyl 5-fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetate)
Methyl 5-fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetate
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- Inchi: 1S/C10H8F5NO3/c1-18-9(17)3-6-5(12)2-8(7(4-11)16-6)19-10(13,14)15/h2H,3-4H2,1H3
- InChI Key: KARPJYZNJFHNCQ-UHFFFAOYSA-N
- SMILES: FC1=CC(=C(CF)N=C1CC(=O)OC)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 312
- XLogP3: 2.1
- Topological Polar Surface Area: 48.4
Methyl 5-fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029097241-1g |
Methyl 5-fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetate |
1804475-97-5 | 97% | 1g |
$1,475.10 | 2022-04-02 |
Methyl 5-fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetate Related Literature
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Julia M. Yeomans Soft Matter, 2010,6, 703-704
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on Methyl 5-fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetate
Methyl 5-fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetate (CAS No. 1804475-97-5): A Comprehensive Overview
Methyl 5-fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetate (CAS No. 1804475-97-5) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the pyridine family, which is well-documented for its role in the synthesis of various bioactive molecules. The presence of multiple fluorine atoms and a trifluoromethoxy group in its structure imparts distinct chemical properties that make it a valuable intermediate in drug development.
The molecular structure of Methyl 5-fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetate consists of a pyridine ring substituted with a fluoro methyl group at the 2-position, a trifluoromethoxy group at the 3-position, and an acetate moiety at the 6-position. This arrangement not only enhances the compound's solubility and stability but also influences its reactivity, making it a versatile building block for further chemical modifications. The fluorine atoms, in particular, contribute to the compound's lipophilicity and metabolic stability, which are critical factors in drug design.
In recent years, there has been a growing interest in fluorinated compounds due to their favorable pharmacokinetic properties. Studies have shown that the introduction of fluorine atoms into drug molecules can lead to improved binding affinity, increased bioavailability, and enhanced resistance to metabolic degradation. The compound Methyl 5-fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetate exemplifies these benefits, making it a promising candidate for the development of novel therapeutic agents.
One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is associated with various diseases, particularly cancer. The pyridine core of Methyl 5-fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetate provides a scaffold that can be readily modified to target specific kinases. For instance, recent research has demonstrated that fluorinated pyridines can be used to develop potent inhibitors of tyrosine kinases, which are overexpressed in many cancer cell lines.
Furthermore, the compound's structure allows for further functionalization, enabling the creation of libraries of derivatives with tailored biological activities. This flexibility is particularly valuable in high-throughput screening (HTS) campaigns, where large numbers of compounds are tested for their efficacy against specific targets. The use of Methyl 5-fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetate as a starting material has led to the discovery of several lead compounds with promising preclinical profiles.
The synthesis of Methyl 5-fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of a fluorinated pyridine precursor, followed by selective functionalization at the desired positions using fluorinating agents and protecting groups. Advanced synthetic techniques, such as cross-coupling reactions and palladium catalysis, are often employed to achieve the desired regioselectivity and stereoselectivity.
In terms of biological activity, preliminary studies have suggested that derivatives of this compound exhibit inhibitory effects on certain enzymes and receptors relevant to neurological disorders. The fluoro methyl group and trifluoromethoxy group are known to modulate binding interactions by influencing electronic distributions and hydrophobicity. These properties make Methyl 5-fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetate an attractive candidate for further investigation in this area.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds in drug development. Their ability to enhance drug-like properties has led to their incorporation into numerous approved drugs across various therapeutic categories. As research continues to uncover new applications for fluorinated molecules, compounds like Methyl 5-fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetate are expected to play a pivotal role in shaping future therapeutic strategies.
In conclusion, Methyl 5-fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetate (CAS No. 1804475-97-5) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and favorable chemical properties make it an invaluable intermediate for synthesizing bioactive molecules targeting various diseases. As ongoing research continues to explore its applications, this compound is poised to contribute substantially to advancements in medicinal chemistry.
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